molecular formula C16H16FNO4 B4243951 4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4243951
M. Wt: 305.30 g/mol
InChI Key: MTFKAPQRQRXNKV-UHFFFAOYSA-N
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Description

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C16H16FNO4 and its molecular weight is 305.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.10633615 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide has been utilized as a molecular imaging probe in Alzheimer's disease research. A study by (Kepe et al., 2006) used this compound in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls.

Medicinal Chemistry and Synthesis

In the field of medicinal chemistry, this compound plays a role in the development of synthetic methodologies. For example, (Wang, Mei, & Yu, 2009) reported the use of this compound in Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting its versatility in organic synthesis.

Cancer Research

A study by (Saito et al., 1999) explored the use of synthetic benzamide derivatives, including this compound, as histone deacetylase inhibitors. These compounds showed marked in vivo antitumor activity against various human tumors, suggesting their potential as chemotherapeutic agents.

Antimicrobial Research

The compound's derivatives have been synthesized and evaluated for antimicrobial activity. For instance, (Limban, Marutescu, & Chifiriuc, 2011) synthesized acylthioureas derivatives and tested them for interactions with bacterial cells, demonstrating their potential as novel anti-microbial agents with antibiofilm properties.

Analytical Chemistry

In analytical chemistry, this compound has been used in studies to understand chemical properties and interactions. For example, (Chen et al., 2018) developed a method using high performance liquid chromatography coupled with tandem mass spectrometry to study the metabolism of fluorinated histone deacetylase inhibitors in biosystems.

Crystallography

The compound has also been studied for its crystalline properties. (Chopra & Row, 2005) analyzed the dimorphic behavior of 4-fluoro-N-(2-fluorophenyl) benzamide, demonstrating the cooperative interplay of strong hydrogen bonds and weak intermolecular interactions in its crystal structure.

Properties

IUPAC Name

4-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFKAPQRQRXNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.